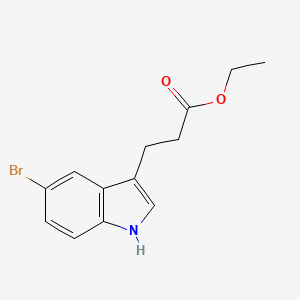
Ethyl 3-(5-Bromo-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the code “MFCD31977912” is a chemical substance with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “MFCD31977912” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The preparation method is designed to be simple and suitable for industrial-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, such as A-I, which has good solubility and stability .
Industrial Production Methods
The industrial production of “MFCD31977912” involves large-scale synthesis using the aforementioned preparation methods. The process is optimized to ensure high yield and purity of the final product. The crystal form’s stability and solubility make it suitable for pharmaceutical preparations and storage .
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD31977912” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
“MFCD31977912” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of “MFCD31977912” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “MFCD31977912” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar chemical properties and reactivity.
Uniqueness
“MFCD31977912” is unique due to its specific crystal form and the stability and solubility it offers. This makes it particularly suitable for pharmaceutical applications and industrial production, distinguishing it from other similar compounds.
Conclusion
“MFCD31977912” is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable substance for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14BrNO2 |
|---|---|
Molekulargewicht |
296.16 g/mol |
IUPAC-Name |
ethyl 3-(5-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14BrNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3 |
InChI-Schlüssel |
IDNMVSYYJAKQTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


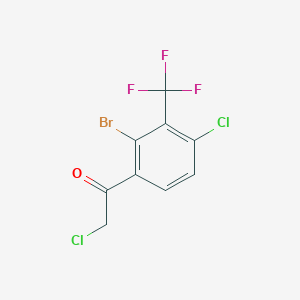
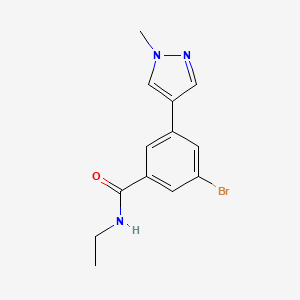
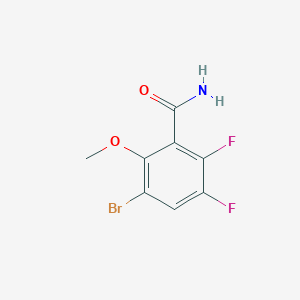
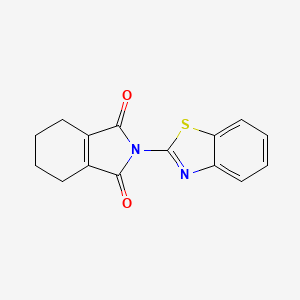
![2-Chloro-4-(1-ethanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13724525.png)
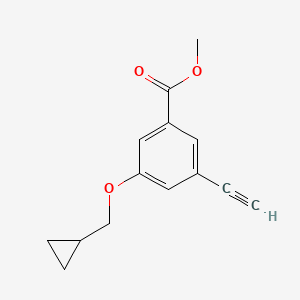
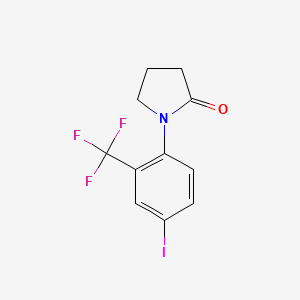
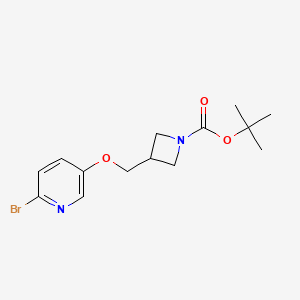
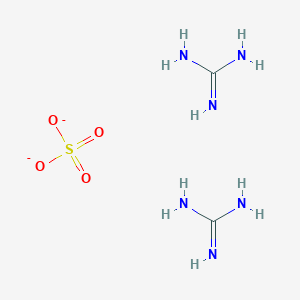
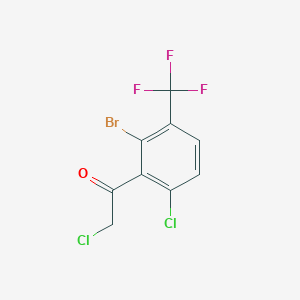
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
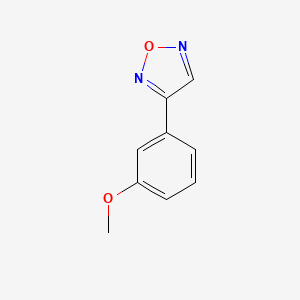
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)
